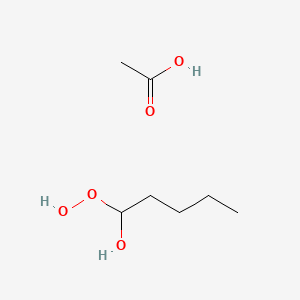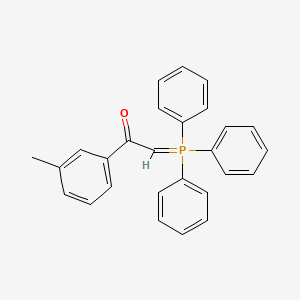
1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a complex organic compound that features a phosphanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one typically involves the reaction of a phosphine with a ketone. The reaction conditions often require a catalyst and may be carried out under inert atmosphere to prevent oxidation. Specific details of the synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism by which 1-(3-Methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group can participate in various chemical reactions, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Phosphine oxides: Oxidized derivatives of phosphines.
Aromatic ketones: Compounds with similar structural features.
属性
CAS 编号 |
56893-06-2 |
|---|---|
分子式 |
C27H23OP |
分子量 |
394.4 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C27H23OP/c1-22-12-11-13-23(20-22)27(28)21-29(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI 键 |
YRVIMZRYVGHXGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




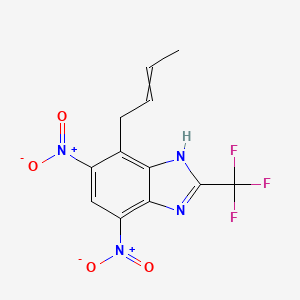
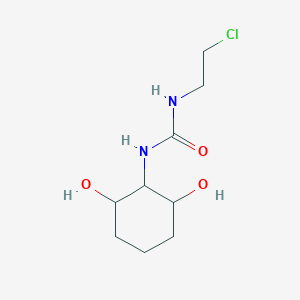


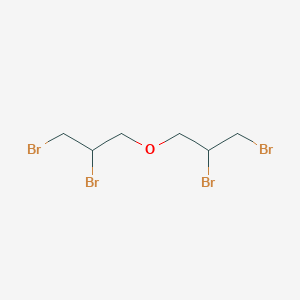
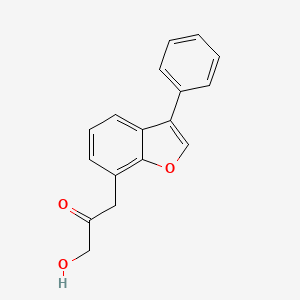
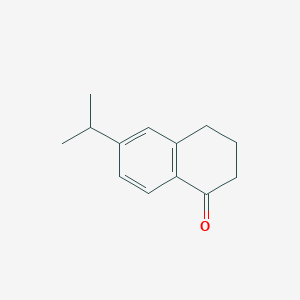
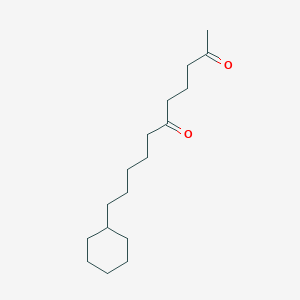
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)


